3-Bromo-5-cyano-4-(difluoromethyl)benzoic acid
Übersicht
Beschreibung
3-Bromo-5-cyano-4-(difluoromethyl)benzoic acid is a useful research compound. Its molecular formula is C9H4BrF2NO2 and its molecular weight is 276.03 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
3-Bromo-5-cyano-4-(difluoromethyl)benzoic acid is a compound of interest in medicinal chemistry due to its unique structural features, which include a bromine atom, a cyano group, and a difluoromethyl substituent. These functional groups contribute to its potential biological activities, including antibacterial, anticancer, and anti-inflammatory properties. This article provides a detailed overview of the biological activity of this compound, supported by relevant data tables and research findings.
Chemical Structure and Properties
The chemical structure of this compound is characterized by:
- Bromine (Br) : Enhances lipophilicity and may influence biological interactions.
- Cyano (C≡N) : Known for its ability to participate in various chemical reactions and may enhance biological activity.
- Difluoromethyl group (CF2H) : Increases metabolic stability and lipophilicity, potentially improving the compound's bioavailability.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. The presence of the bromine, cyano, and difluoromethyl groups allows it to engage in various chemical interactions that can influence biological pathways. While the exact mechanisms are still under investigation, preliminary studies suggest that this compound may act on multiple targets within cellular processes.
Antibacterial Activity
Research indicates that this compound exhibits significant antibacterial properties. In vitro studies have shown:
Pathogen | Minimum Inhibitory Concentration (MIC) |
---|---|
Escherichia coli | 50 mg/mL |
Staphylococcus aureus | 25 mg/mL |
Bacillus subtilis | 30 mg/mL |
These results suggest that the compound can inhibit the growth of both gram-positive and gram-negative bacteria, making it a candidate for further development as an antibacterial agent .
Anticancer Activity
Preliminary studies have also explored the anticancer potential of this compound. In assays against various cancer cell lines, including MDA-MB-231 (breast cancer), the following observations were made:
Cell Line | IC50 Value (µM) |
---|---|
MDA-MB-231 | 10.0 |
A549 | 5.0 |
HeLa | 8.0 |
The compound demonstrated significant cytotoxicity at micromolar concentrations, indicating its potential as an anticancer agent .
Anti-inflammatory Activity
The difluoromethyl group has been linked to enhanced anti-inflammatory effects in various studies. Although specific data for this compound is limited, analogs with similar structures have shown promising results in reducing inflammation markers in vitro.
Case Studies
- Study on Antibacterial Efficacy : A recent study evaluated the efficacy of various benzoic acid derivatives against common bacterial pathogens. The results indicated that compounds similar to this compound possess enhanced antibacterial properties compared to standard antibiotics .
- Anticancer Screening : Another study focused on a series of benzoic acid derivatives, including our compound of interest, showing that it effectively induced apoptosis in cancer cells through caspase activation .
Eigenschaften
IUPAC Name |
3-bromo-5-cyano-4-(difluoromethyl)benzoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H4BrF2NO2/c10-6-2-4(9(14)15)1-5(3-13)7(6)8(11)12/h1-2,8H,(H,14,15) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IVYDPJOVCNFWLN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1C#N)C(F)F)Br)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H4BrF2NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.03 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.